molecular formula C8H16 B7798634 1,1-Dimethylcyclohexane CAS No. 27195-67-1

1,1-Dimethylcyclohexane

Cat. No.: B7798634
CAS No.: 27195-67-1
M. Wt: 112.21 g/mol
InChI Key: QEGNUYASOUJEHD-UHFFFAOYSA-N
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Description

1,1-Dimethylcyclohexane is an organic compound with the molecular formula C8H16. It is a derivative of cyclohexane, where two methyl groups are attached to the same carbon atom in the cyclohexane ring. This compound is known for its unique structural properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylcyclohexane can be synthesized through several methods. One common method involves the alkylation of cyclohexane with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 1,1-dimethylcyclohexene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts like platinum or palladium.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is commonly used.

    Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of light or heat.

Major Products:

    Oxidation: Depending on the extent of oxidation, products can include dimethylcyclohexanol, dimethylcyclohexanone, or dimethylcyclohexanoic acid.

    Reduction: The primary product is the fully hydrogenated form of the compound.

    Substitution: Halogenated derivatives such as 1,1-dimethyl-2-chlorocyclohexane.

Scientific Research Applications

1,1-Dimethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethylcyclohexane involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts hydrogen atoms, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

1,1-Dimethylcyclohexane can be compared with other similar compounds, such as:

    1,2-Dimethylcyclohexane: This compound has methyl groups on adjacent carbon atoms, leading to different steric and electronic properties.

    1,3-Dimethylcyclohexane: The methyl groups are separated by one carbon atom, affecting the compound’s conformational stability.

    1,4-Dimethylcyclohexane: The methyl groups are on opposite sides of the ring, resulting in unique chemical behavior.

Uniqueness: this compound is unique due to the presence of two methyl groups on the same carbon atom, which significantly influences its chemical reactivity and physical properties compared to other dimethylcyclohexane isomers .

Properties

IUPAC Name

1,1-dimethylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QEGNUYASOUJEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(CCCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID1074832
Record name 1,1-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,1-Dimethylcyclohexane
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Vapor Pressure

22.7 [mmHg]
Record name 1,1-Dimethylcyclohexane
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CAS No.

590-66-9, 27195-67-1
Record name 1,1-Dimethylcyclohexane
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Record name 1,1-Dimethylcyclohexane
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Record name 1,1-Dimethylcyclohexane
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Synthesis routes and methods I

Procedure details

A slurry of potassium hydroxide (84 grams, 1.5 moles), 1-acetyl-3,3-dimethyl) cyclohexane (156 grams, 1 mole), dibenzo-18-crown-6 (3 grams) having the structure: ##STR31## produced by the Aldrich Chemical Company of Metuchen, New Jersey, and toluene (150 ml) is heated to reflux whereupon the reaction mass thickens. The mass is cooled to 70° C., and allyl chloride (114 grams, 1.5 moles) is added thereto rendering the reaction mixture more fluid. The reaction mixture is heated at reflux for an additional 9 hours whereupon the mass is cooled, and water is added. The aqueous layer is added, and the organic layer is distilled for afford 24 grams of 3,3-dimethylcyclohexane, 48 grams of 1-acetyl-3,3-dimethyl-1-(2-propenyl)cyclohexane, and 90 grams of nonvolatile material.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
114 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A slurry of potassium hydroxide (84 grams, 1.5 moles), 1-acetyl-3,3-dimethylcyclohexane (156 grams, 1 mole), dibenzo-18-crown-6 (3 grams) having the structure: ##STR24## produced by the Aldrich Chemical Company of Metuchen, New Jersey, and toluene (150 ml) is heated to reflux whereupon the reaction mass thickens. The mass is cooled to 70° C., and methallyl chloride (135 grams, 1.5 moles) is added thereto rendering the reaction mixture more fluid. The reaction mixture is heated at reflux for an additional 9 hours whereupon the mass is cooled, and water is added. The aqueous layer is decanted, and the organic layer is distilled to afford 3,3-dimethylcyclohexane (62 gm) and 1-acetyl-3,3-dimethyl-1-(2-methyl-2-propenyl) cyclohexane (83 gm) (NMR spectrum, FIG. 1; IR spectrum, FIG. 2).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
135 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethylcyclohexane
Reactant of Route 2
1,1-Dimethylcyclohexane
Reactant of Route 3
1,1-Dimethylcyclohexane
Reactant of Route 4
1,1-Dimethylcyclohexane
Reactant of Route 5
Reactant of Route 5
1,1-Dimethylcyclohexane
Reactant of Route 6
1,1-Dimethylcyclohexane

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